molecular formula C16H18N4OS B2641431 N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1173315-44-0

N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2641431
CAS No.: 1173315-44-0
M. Wt: 314.41
InChI Key: IVHKPAWWTDDIEJ-MSUUIHNZSA-N
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Description

The compound is a derivative of benzothiazole . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They have been studied for various biological activities, including as human neutrophil elastase (HNE) inhibitors and antidepressants .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzothiazole derivatives are typically synthesized by coupling substituted 2-amino benzothiazoles with other compounds . The chemical structures of the synthesized compounds are usually elucidated by spectroscopic methods .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using two-dimensional NMR spectroscopic techniques and tandem mass spectrometry .

Scientific Research Applications

Unexpected Reaction of Ethyl 4-(Chloromethyl)pyrazolo-[5,1-c][1,2,4]triazine-3-carboxylates
Ledenyova et al. (2018) explored the interaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, leading to a unique ANRORC rearrangement and subsequent N-formylation. This process yielded N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, confirming the structure through X-ray analysis and studying the reaction mechanism by HPLC/MS Ledenyova et al., 2018.

Synthesis and Cytotoxic Activity of Carboxamide Derivatives
Deady et al. (2003) investigated the synthesis of a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids and their derived 4-N-[2-(dimethylamino)ethyl]carboxamides. These compounds exhibited potent cytotoxic properties against various cell lines, with some demonstrating IC50 values below 10 nM. Additionally, in vivo tests against subcutaneous colon 38 tumors in mice showed curative effects with a single dose of 3.9 mg/kg for selected derivatives Deady et al., 2003.

Mechanism of Action

The mechanism of action of benzothiazole derivatives can depend on their intended use. For example, some benzothiazole derivatives have been studied for their ability to inhibit human neutrophil elastase (HNE), a potent serine protease involved in various respiratory pathologies .

Future Directions

Future research could focus on synthesizing this compound and studying its potential biological activities. Given the activities observed in related benzothiazole derivatives, it could be of interest in the fields of medicinal chemistry and drug discovery .

Properties

IUPAC Name

N-(3-ethyl-5,7-dimethyl-1,3-benzothiazol-2-ylidene)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-5-20-13-9-10(2)8-11(3)14(13)22-16(20)17-15(21)12-6-7-19(4)18-12/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHKPAWWTDDIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=CC(=C2SC1=NC(=O)C3=NN(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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